

A Technical Guide to Fmoc-Lys(Mtt)-OH: Commercial Suppliers and Purity Standards

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Compound of Interest

Compound Name: Fmoc-Lys(Mtt)-OH

Cat. No.: B557036

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Introduction

N- α -Fmoc-N- ϵ -(4-methyltrityl)-L-lysine, commonly known as **Fmoc-Lys(Mtt)-OH**, is a critical building block in solid-phase peptide synthesis (SPPS). Its utility lies in the acid-labile 4-methyltrityl (Mtt) protecting group on the lysine side chain, which allows for orthogonal deprotection. This enables the synthesis of branched peptides, cyclic peptides, and the attachment of labels or other modifications to the lysine side chain. The quality and purity of **Fmoc-Lys(Mtt)-OH** are paramount to the success of these synthetic strategies, directly impacting the yield and purity of the final peptide. This guide provides an in-depth overview of commercial suppliers, purity standards, and the analytical methodologies required for the quality control of this essential reagent.

Commercial Suppliers and Purity Specifications

A multitude of chemical suppliers offer **Fmoc-Lys(Mtt)-OH**, each with their own specified purity levels and quality control documentation. Researchers should always request a lot-specific Certificate of Analysis (CoA) to ensure the material meets the requirements of their intended application. Below is a summary of prominent suppliers and their typical purity specifications.

Supplier	Purity (by HPLC)	Chiral Purity	Additional Specifications
Sigma-Aldrich (Novabiochem®)	≥98.0% ^[1]	≥99.5% (enantiomeric purity) ^[2]	Assay (acidimetric): ≥95.0%, Purity (TLC): ≥98%, Water (K.F.): ≤1.0% ^{[1][2]}
CBL Patras	>99%	>99.9% (chiral HPLC) ^[3]	Water content (KF): <1.0%, Residual solvents (GC): <2.5%, Assay (titration): >98%
P3 BioSystems	High Purity (Specific percentage not listed, but emphasis on quality)	Not specified	---
Matrix Innovation	≥98%	Not specified	Loss on drying: ≤1.0%, Optical rotation: -11° ± 2° (C=1, DMF)
ChemPep	High Purity	Not specified	---
AnaSpec	High Purity	Not specified	Reagent for peptide synthesis
Aapptec	≥95%	Not specified	---
Genscript	≥98%	Not specified	---
Bachem	High Purity	Not specified	---
Iris Biotech	>98.0%	>99.5% ee	---

Purity Standards and Analytical Methods

Ensuring the high purity of **Fmoc-Lys(Mtt)-OH** is crucial for preventing the introduction of impurities that can lead to side reactions and the formation of deletion or modified peptide

sequences during synthesis. A comprehensive quality control process involves a battery of analytical tests to assess chemical purity, chiral integrity, and the presence of residual solvents and water.

Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of **Fmoc-Lys(Mtt)-OH**. A typical specification is a purity of $\geq 98\%$ or higher.

Thin-Layer Chromatography (TLC) is a simpler, qualitative method used to quickly assess the presence of impurities.

Chiral Purity

The stereochemical integrity of the amino acid is critical for the biological activity of the final peptide. Chiral HPLC is employed to determine the enantiomeric purity, ensuring that the D-isomer is present in minimal amounts (typically $<0.5\%$).

Identity Confirmation

Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are used to confirm the chemical identity of the compound by comparing its spectrum to a reference standard.

Residual Impurities

Karl Fischer (KF) Titration is the standard method for quantifying the water content in the material, which should typically be low (e.g., $\leq 1.0\%$) to avoid unwanted side reactions during peptide coupling.

Gas Chromatography (GC) is used to determine the content of residual solvents from the synthesis and purification process.

Experimental Protocols

The following are detailed methodologies for the key quality control experiments for **Fmoc-Lys(Mtt)-OH**.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 30% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm or 265 nm.
- Sample Preparation: Dissolve a small amount of **Fmoc-Lys(Mtt)-OH** in a suitable solvent (e.g., acetonitrile or a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
- Procedure:
 - Equilibrate the column with the initial mobile phase composition.
 - Inject the sample solution.
 - Run the gradient program.
 - Monitor the chromatogram for the main peak corresponding to **Fmoc-Lys(Mtt)-OH** and any impurity peaks.
 - Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Protocol 2: Chiral Purity Determination by Chiral HPLC

- Instrumentation: HPLC system with a UV detector.
- Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-1 or similar).
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., TFA). The exact ratio should be optimized for the specific column.
- Flow Rate: Typically 0.5-1.0 mL/min.
- Detection: UV at 254 nm or 265 nm.
- Sample Preparation: Prepare a solution of **Fmoc-Lys(Mtt)-OH** in the mobile phase or a compatible solvent.
- Procedure:
 - Equilibrate the chiral column.
 - Inject the sample.
 - Run the analysis in isocratic mode.
 - Identify the peaks corresponding to the L- and D-enantiomers (a racemic standard may be required for initial identification).
 - Calculate the enantiomeric purity based on the peak areas.

Protocol 3: Identity Confirmation by Thin-Layer Chromatography (TLC)

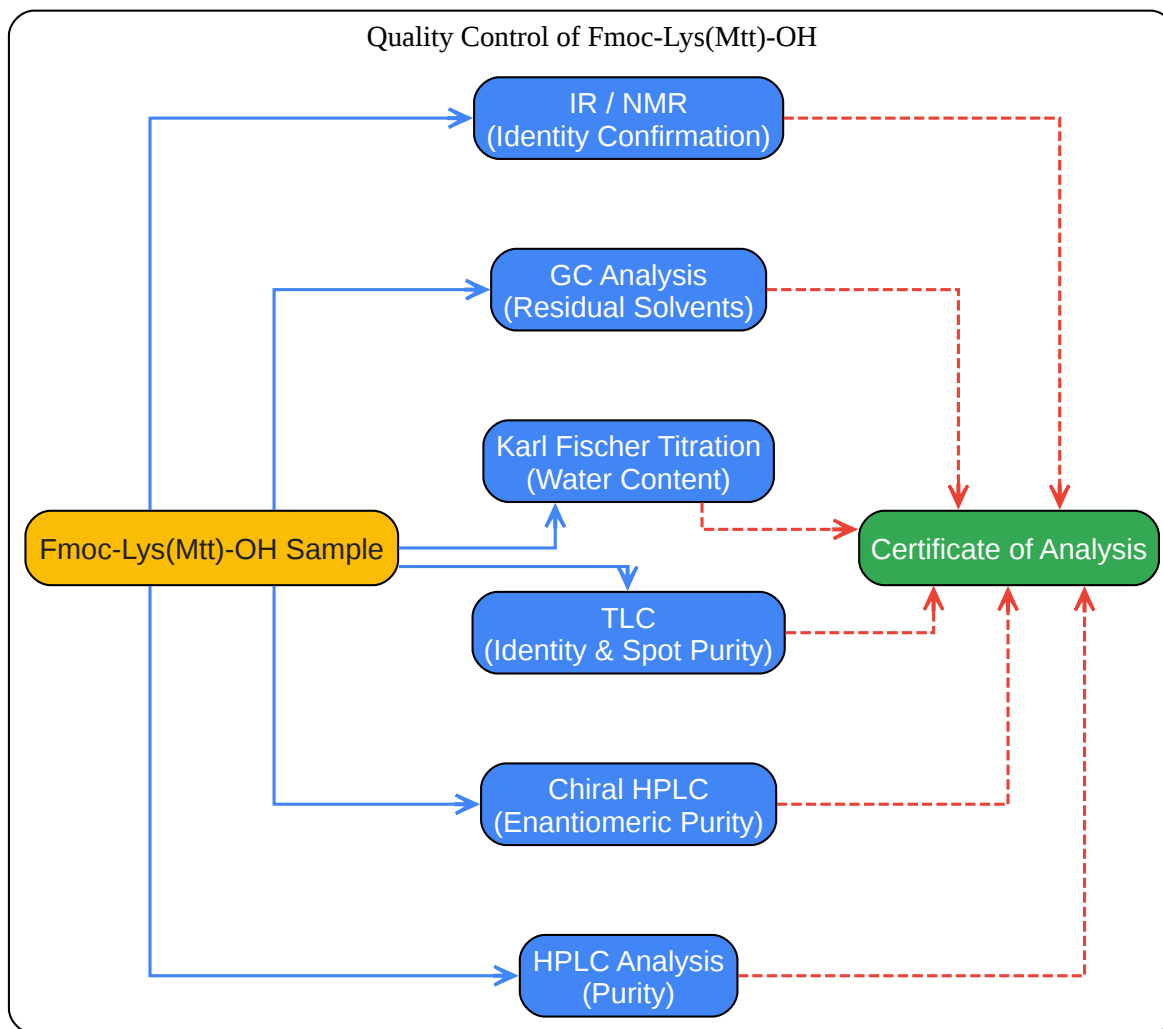
- Stationary Phase: Silica gel 60 F254 TLC plates.
- Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of acetic acid or ammonia to improve spot shape. A common system is DCM:MeOH:Acetic Acid (e.g., 95:5:0.1).

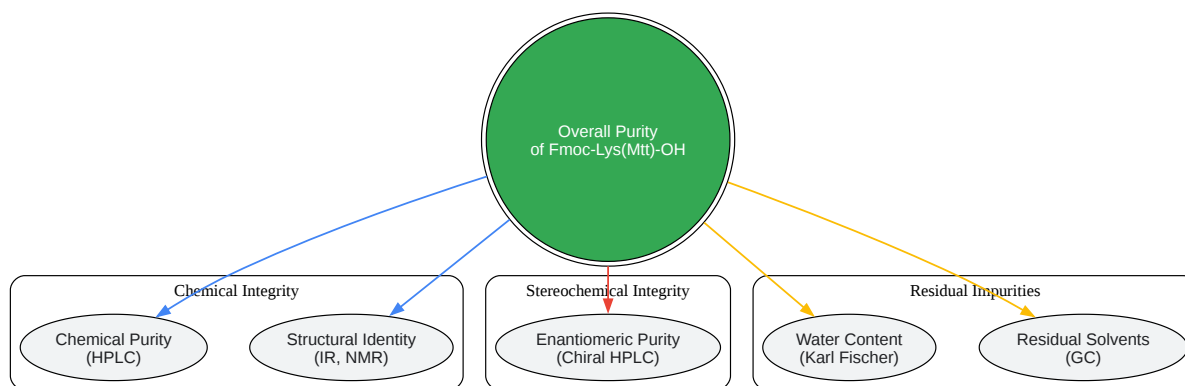
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like DCM or ethyl acetate.
- Procedure:
 - Spot the sample solution and a reference standard onto the baseline of the TLC plate.
 - Develop the plate in a chamber saturated with the mobile phase.
 - After the solvent front has reached a sufficient height, remove the plate and dry it.
 - Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin, although the Fmoc group will prevent staining of the primary amine). The R_f value of the sample should match that of the reference standard.

Protocol 4: Water Content Determination by Karl Fischer Titration

- Instrumentation: A volumetric or coulometric Karl Fischer titrator.
- Reagents: Karl Fischer titrant and solvent (e.g., methanol or a specialized formulation for ketones and aldehydes if necessary, though not typically required for this compound).
- Procedure:
 - Standardize the Karl Fischer reagent with a known water standard.
 - Accurately weigh a sample of **Fmoc-Lys(Mtt)-OH** and introduce it into the titration vessel.
 - Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
 - The instrument will calculate the percentage of water in the sample based on the titrant consumed. Due to the poor solubility of some amino acid derivatives in methanol, a co-solvent like formamide may be used, or a homogenizer can aid in dissolution.

Visualizations





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